molecular formula C10H20N2O5S B12767205 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile;sulfuric acid CAS No. 72361-45-6

4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile;sulfuric acid

Cat. No.: B12767205
CAS No.: 72361-45-6
M. Wt: 280.34 g/mol
InChI Key: XZINBOIMOIVOGT-UHFFFAOYSA-N
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Description

4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile; sulfuric acid is a compound that combines the properties of a piperidine derivative and sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with sulfuric acid to obtain the final compound. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroxide radicals.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroxide radicals.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of alkylated or acylated piperidine derivatives.

Scientific Research Applications

4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with reactive oxygen species. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the nitrile group can participate in electron transfer reactions. These interactions help in reducing oxidative stress and protecting biological molecules from damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality enhances its versatility in scientific research and industrial applications.

Properties

CAS No.

72361-45-6

Molecular Formula

C10H20N2O5S

Molecular Weight

280.34 g/mol

IUPAC Name

4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile;sulfuric acid

InChI

InChI=1S/C10H18N2O.H2O4S/c1-8(2)5-10(13,7-11)6-9(3,4)12-8;1-5(2,3)4/h12-13H,5-6H2,1-4H3;(H2,1,2,3,4)

InChI Key

XZINBOIMOIVOGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)(C#N)O)C.OS(=O)(=O)O

Origin of Product

United States

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